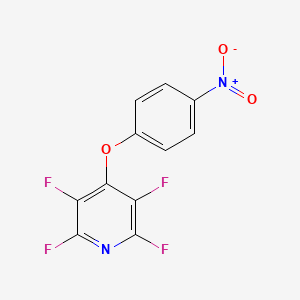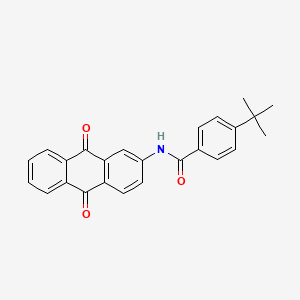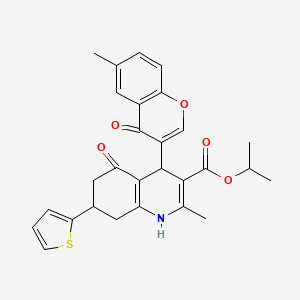
2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine is a fluorinated aromatic compound with the molecular formula C11H4F4N2O3. This compound is characterized by the presence of four fluorine atoms and a nitrophenoxy group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)pyridine typically involves the nucleophilic substitution of pentafluoropyridine with 4-nitrophenol. The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF at reflux.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced lipophilicity and biological activity.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electronegative fluorine atoms and the nitrogen heteroatom in the pyridine ring makes it highly reactive towards nucleophiles. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Lacks the nitrophenoxy group but shares the fluorinated pyridine core.
4-Nitrophenyl Pyridine: Contains a nitrophenyl group attached to a pyridine ring but lacks the fluorine atoms.
Pentafluoropyridine: Contains five fluorine atoms on the pyridine ring but lacks the nitrophenoxy group.
Uniqueness
2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine is unique due to the combination of fluorine atoms and a nitrophenoxy group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C11H4F4N2O3 |
|---|---|
Poids moléculaire |
288.15 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C11H4F4N2O3/c12-7-9(8(13)11(15)16-10(7)14)20-6-3-1-5(2-4-6)17(18)19/h1-4H |
Clé InChI |
JUOVJSFJOBRSEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)

![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)

![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)
